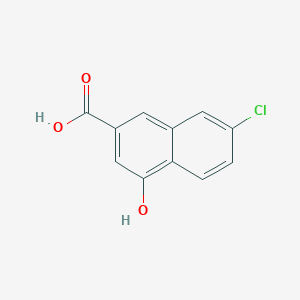
Hydrazine;pyridine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine;pyridine-2,4-dicarboxylic acid is a compound that combines hydrazine with pyridine-2,4-dicarboxylic acidIt is one of the six isomers of pyridine dicarboxylic acid . Hydrazine is a simple nitrogen compound with the formula N2H4, known for its use as a rocket propellant and in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine;pyridine-2,4-dicarboxylic acid typically involves the reaction of pyridine-2,4-dicarboxylic acid with hydrazine hydrate. One common method involves dissolving pyridine-2,4-dicarboxylic acid in an aqueous solution and adding hydrazine hydrate under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pH, and solvent ratios, are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine;pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
Hydrazine;pyridine-2,4-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of hydrazine;pyridine-2,4-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and coordination with metal ions. These interactions can influence the compound’s biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another isomer of pyridine dicarboxylic acid with similar chemical properties.
Pyridine-3,5-dicarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
Hydrazine;pyridine-2,4-dicarboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form distinct metal complexes and exhibit unique biological activities compared to its isomers .
Propiedades
Número CAS |
666707-29-5 |
|---|---|
Fórmula molecular |
C7H9N3O4 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
hydrazine;pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4.H4N2/c9-6(10)4-1-2-8-5(3-4)7(11)12;1-2/h1-3H,(H,9,10)(H,11,12);1-2H2 |
Clave InChI |
DQSPJLCADDJZIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)C(=O)O.NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


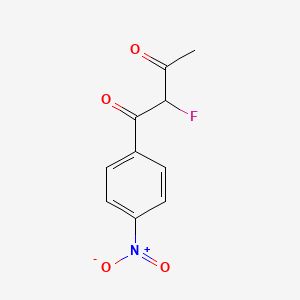
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
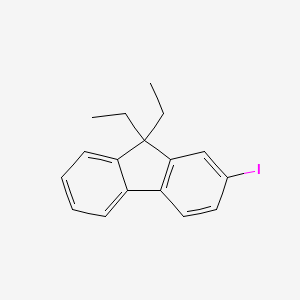
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
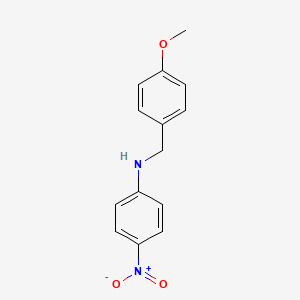
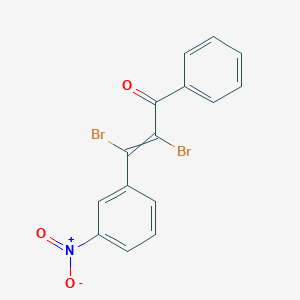
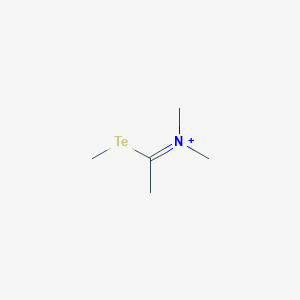
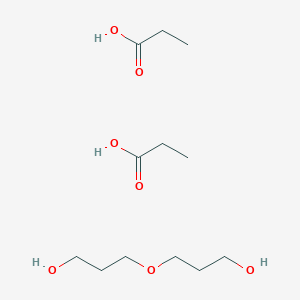

![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)
